8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one
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Overview
Description
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from simpler organic molecules. One common method involves the preparation of azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues through reactions involving substituted 2,4-dihydroxoquinoline derivatives . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Although not widely used in industrial applications, its unique structure makes it a subject of interest for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity . The compound’s structure allows it to bind to the active sites of target proteins, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Similar in structure but with different substituents, leading to variations in biological activity.
Bicyclo[4.2.0]octa-1,5,7-trienes: Another class of compounds with a similar bicyclic framework but different functional groups.
Uniqueness
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one stands out due to its specific benzylidene substitution, which imparts unique chemical and biological properties. This substitution enhances its ability to interact with molecular targets, making it a valuable compound for research in medicinal chemistry.
Properties
CAS No. |
134419-81-1 |
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Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C15H10O/c16-15-13-9-5-4-8-12(13)14(15)10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
UVWMIXJXSYIFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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